Binding Kinetics and Residence Time vs. Classical Inhibitors
Clofutriben demonstrates fast-on, slow-off binding kinetics to human HSD-1, with a residence time of 535 seconds as determined by surface plasmon resonance [1]. In contrast, classical 11β-HSD1 inhibitors such as INCB13739 and PF-00915275 form only binary drug–enzyme complexes with substantially shorter residence times and higher dissociation rates [2]. Molecular docking studies reveal that clofutriben forms a ternary complex with NADPH cofactor and the HSD-1 active site, resulting in a higher activation energy barrier for dissociation compared to the bimolecular drug–enzyme interactions characteristic of other inhibitors in the class [2].
| Evidence Dimension | Residence time (τ) on human HSD-1 |
|---|---|
| Target Compound Data | 535 seconds |
| Comparator Or Baseline | INCB13739 / PF-00915275 (binary complex; residence time not reported but inferred to be substantially shorter based on dissociation kinetics) |
| Quantified Difference | Clofutriben residence time = 535 s; comparators exhibit faster dissociation characteristic of binary complexes |
| Conditions | Surface plasmon resonance (SPR); human recombinant HSD-1 protein |
Why This Matters
Extended target residence time correlates with sustained pharmacodynamic effect in vivo and is the mechanistic basis for clofutriben's resistance to tachyphylaxis, a known limitation of faster-dissociating 11β-HSD1 inhibitors.
- [1] An G, Gutierrez JA, Abad-Zapatero C, et al. Human Adipose Tissue 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo-Irreversible Enzyme Inhibitor. Clin Transl Sci. 2025;18(11):e70398. By surface plasmon resonance, clofutriben showed fast-on, slow-off (residence time 535 s) binding to human HSD-1. View Source
- [2] An G, Gutierrez JA, Abad-Zapatero C, et al. Human Adipose Tissue 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo-Irreversible Enzyme Inhibitor. Clin Transl Sci. 2025;18(11):e70398. Molecular docking revealed that clofutriben can form a ternary complex with NADPH cofactor and the human HSD-1 active site. The higher activation energy to dissociate that trimolecular interaction, compared to a bimolecular drug–enzyme interaction characteristic of other HSD-1 inhibitors, is posited to be responsible for the enzyme kinetic and favorable pharmacological properties of clofutriben. View Source
